Ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate
Overview
Description
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is one of the fundamental structures seen in larger organic molecules like heme, an essential compound for life which is a component of hemoglobin .
Synthesis Analysis
There are several methods to synthesize pyrrole compounds. One of the most common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters .Molecular Structure Analysis
The molecular structure of a pyrrole molecule consists of four carbon atoms and one nitrogen atom arranged in a five-membered ring. The molecular formula of pyrrole is C4H4NH .Chemical Reactions Analysis
Pyrrole is known to participate in various chemical reactions. For instance, it can undergo electrophilic substitution reactions, more specifically at the C2 position, due to the increased electron density at this position .Physical And Chemical Properties Analysis
Pyrrole is a colorless volatile liquid at room temperature. It has a strong, characteristic odor, is slightly soluble in water, and mixes well with most organic solvents .Scientific Research Applications
Medicinal Chemistry and Drug Development
3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole is a versatile building block in medicinal chemistry. Researchers use it to synthesize novel compounds with potential pharmaceutical applications. Its unique structure can be modified to create drug candidates targeting specific diseases. For instance, modifications at the pyrrole ring can lead to compounds with anti-inflammatory, antimicrobial, or antitumor properties .
Porphyrin Synthesis
Porphyrins play essential roles in biological processes, such as oxygen transport (hemoglobin) and electron transfer (cytochromes). Researchers use 3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole as a precursor in the synthesis of porphyrins. By functionalizing the pyrrole ring, they can create porphyrin derivatives for applications in photodynamic therapy, catalysis, and imaging .
Organic Electronics
The electron-rich pyrrole moiety in this compound makes it suitable for organic electronic devices. Researchers explore its use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. By incorporating 3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole into conjugated polymers, they enhance charge transport and optoelectronic properties .
Materials Science
3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole contributes to the development of functional materials. It can be polymerized to form conductive polymers, which find applications in sensors, batteries, and electrochromic devices. Additionally, its solubility and stability make it useful in thin-film deposition and surface modification .
Coordination Chemistry
The carboxylate group in this compound allows it to coordinate with metal ions. Researchers use it as a ligand to form metal complexes. These complexes exhibit diverse properties, including catalytic activity, luminescence, and magnetic behavior. Applications range from catalysis to molecular switches and sensors .
Flavor and Fragrance Chemistry
3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole contributes to the aroma and flavor of certain natural products. It occurs naturally in coffee, roasted nuts, and other foods. Flavor chemists study its role in creating desirable taste and aroma profiles. Synthetic versions are also used in the fragrance industry to add warm, nutty notes to perfumes and colognes .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-5-9-8(4)13-11(10(9)6-2)12(14)15-7-3/h13H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAABSBFWADBRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1CC)C(=O)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343587 | |
Record name | Ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate | |
CAS RN |
16200-50-3 | |
Record name | Ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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